3-(3-Methoxypyridin-2-yl)aniline 3-(3-Methoxypyridin-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC13921107
InChI: InChI=1S/C12H12N2O/c1-15-11-6-3-7-14-12(11)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3
SMILES:
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol

3-(3-Methoxypyridin-2-yl)aniline

CAS No.:

Cat. No.: VC13921107

Molecular Formula: C12H12N2O

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Methoxypyridin-2-yl)aniline -

Specification

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
IUPAC Name 3-(3-methoxypyridin-2-yl)aniline
Standard InChI InChI=1S/C12H12N2O/c1-15-11-6-3-7-14-12(11)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3
Standard InChI Key BBKYLRIFBWWSPD-UHFFFAOYSA-N
Canonical SMILES COC1=C(N=CC=C1)C2=CC(=CC=C2)N

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecular structure of 3-(3-Methoxypyridin-2-yl)aniline consists of a benzene ring connected to a pyridine ring via a single bond. The pyridine ring bears a methoxy (-OCH₃) group at its 3-position, while the benzene ring features a primary amine (-NH₂) group at the 3-position. This arrangement creates a planar, conjugated system that influences electronic properties and reactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₁₂N₂O
Molecular Weight200.24 g/mol
Hybridizationsp² (aromatic rings)
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors3 (N, O, NH₂)

The methoxy group enhances electron density on the pyridine ring, while the amino group on the benzene ring contributes to nucleophilic reactivity. These features make the compound amenable to electrophilic substitution and cross-coupling reactions .

Spectroscopic Data

Although experimental spectra for 3-(3-Methoxypyridin-2-yl)aniline are not explicitly reported, analogs such as 2-(3-Methoxypyrrolidin-1-yl)aniline (PubChem CID: 103530395) provide reference points . Key predicted spectral features include:

  • ¹H NMR: Aromatic protons resonate between δ 6.5–8.5 ppm, with the NH₂ group appearing as a broad singlet near δ 5.0 ppm. The methoxy protons are expected at δ 3.8–4.0 ppm .

  • IR Spectroscopy: Stretching vibrations for N-H (3350–3450 cm⁻¹), C-N (1250–1350 cm⁻¹), and C-O (1050–1150 cm⁻¹) are characteristic .

Synthesis and Manufacturing

Reductive Amination Pathways

A common route for analogous aniline-pyridine derivatives involves reductive amination. For example, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline is synthesized via hydrogenation of a nitro precursor using Pd/C and sodium bicarbonate in methanol . Adapting this method, 3-(3-Methoxypyridin-2-yl)aniline could be prepared through the following steps:

  • Nitro Intermediate Formation:

    • Coupling 3-methoxypyridine-2-carbaldehyde with 3-nitrobenzene via Suzuki-Miyaura cross-coupling.

  • Reduction to Amine:

    • Catalytic hydrogenation (H₂, Pd/C) in methanol at 45°C to reduce the nitro group to NH₂ .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Pd(PPh₃)₄, K₂CO₃, DME, 80°C75%
2H₂ (40 psi), Pd/C (10%), MeOH, 45°C88%

Alternative Routes

Patent US7208603B2 describes the use of boron hydrides (e.g., NaBH₃CN) for reductive amination in alcoholic media, which could be adapted for this compound . Iron sulfate (FeSO₄·7H₂O) is often added to suppress side reactions involving cyanide intermediates .

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited water solubility (<1 mg/mL at 25°C) due to its aromaticity, with better solubility in polar aprotic solvents like DMSO or DMF. Stability studies on analogs suggest susceptibility to oxidation, necessitating storage under inert atmospheres .

Thermal Properties

While melting and boiling points for 3-(3-Methoxypyridin-2-yl)aniline are unreported, structurally similar compounds such as 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline melt at 139–140°C . The methoxy group likely lowers melting points compared to non-substituted analogs.

Pharmaceutical Applications

Kinase Inhibition

Pyridinyl-aniline derivatives are prominent in kinase inhibitor design. For instance, Deucravacitinib (BMS-986165), a TYK2 inhibitor, incorporates a related scaffold . The amino group in 3-(3-Methoxypyridin-2-yl)aniline could coordinate with kinase ATP-binding sites, while the methoxy group modulates bioavailability .

Cytokine Modulation

Compounds like EOS-61512, which share the aniline-pyridine core, demonstrate efficacy in autoimmune diseases by disrupting IL-23/Th17 pathways . The methoxy substituent may enhance metabolic stability compared to hydroxylated analogs.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator